4-Nitrophenyl isothiocyanate chemical properties
4-Nitrophenyl isothiocyanate chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Nitrophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl isothiocyanate (4-NITC) is a bifunctional organic compound featuring both a nitro group and an isothiocyanate functional group attached to a benzene ring. This unique structure imparts specific reactivity that makes it a valuable reagent in various biochemical and synthetic applications. The highly electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, most notably primary amines, to form stable thiourea linkages. This reactivity is the foundation of its use as a protein modifying agent, a derivatizing agent for chromatography, and a building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.
Core Chemical and Physical Properties
4-NITC is typically a yellow to light orange crystalline powder.[1] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Citations |
| CAS Number | 2131-61-5 | [2][3][4] |
| Molecular Formula | C₇H₄N₂O₂S | [2][3] |
| Molecular Weight | 180.18 g/mol | [2][4][5] |
| Melting Point | 110-112 °C | [1][2][4][6] |
| Boiling Point | 137-138 °C at 11 mmHg | [1][2][4][6] |
| Appearance | Light orange to yellow powder/crystal | [1][7] |
| Solubility | Hydrolyzes in water. Soluble in toluene. Very slightly soluble in alcohol and oils. | [1][6][7][8] |
| Odor | Pungent, sweet, spicy | [1][6] |
| Moisture Sensitivity | Sensitive to moisture | [1][7][8] |
Chemical Reactivity and Applications
The primary reactivity of 4-NITC is centered on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack, most commonly by primary amines found in proteins and peptides.
Reaction with Amines: Protein Labeling and Modification
4-NITC is extensively used for labeling proteins and peptides.[9] It reacts specifically with the N-terminal alpha-amino groups of peptides and the epsilon-amino groups of lysine side chains to form stable 4-nitrophenylthiourea derivatives. This covalent modification is crucial for several analytical techniques.
-
Protein Sequencing: While phenyl isothiocyanate (PITC) is famously used in Edman degradation, 4-NITC can be used as a capping agent to block N-terminal amino groups, preventing unwanted side reactions and ensuring sequencing proceeds from a specific point.
-
Protein Interaction Studies: By tagging a protein with 4-NITC, researchers can track its localization and interactions using techniques like Western blotting or mass spectrometry.[9]
Caption: Reaction of 4-NITC with a primary amine to form a stable thiourea derivative.
Use in Organic Synthesis
4-NITC serves as a versatile intermediate in the synthesis of various organic fine chemicals and pharmaceutical compounds.[1][7] It has been utilized in the synthesis of:
-
Substituted carbamothioylaminothiophene-3-carboxamides.[1][2][5]
-
Acyclic triazene and dihydropyrimidinium imidothiolate derivatives.[1][2][5]
Derivatizing Agent for Chromatography
In analytical chemistry, derivatization is used to modify analytes to make them suitable for separation and detection by techniques like High-Performance Liquid Chromatography (HPLC).[10] Isothiocyanates, including 4-NITC, can be reacted with compounds containing primary or secondary amine groups to produce derivatives with strong UV absorbance, enhancing their detectability.[11][12]
Synthesis of 4-Nitrophenyl isothiocyanate
4-NITC can be synthesized via several established methods. The most common laboratory and industrial preparations start from p-nitroaniline.
-
Thiophosgene Method: Reaction of p-nitroaniline with thiophosgene (CSCl₂).[1][6] This is a high-yield method but requires careful handling of the highly toxic thiophosgene.
-
Dithiocarbamate Decomposition: A two-step approach where p-nitroaniline is first reacted with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using reagents like tosyl chloride or by heating with dilute sulfuric acid.[1][6][13]
Caption: Common synthetic routes for the preparation of 4-Nitrophenyl isothiocyanate.
Experimental Protocols
General Protocol for Derivatization of an Amine-Containing Analyte for HPLC Analysis
This protocol provides a general workflow for using 4-NITC as a pre-column derivatization agent to enhance UV detection in HPLC.
-
Solution Preparation:
-
Prepare a standard solution of the amine-containing analyte in a suitable aprotic solvent (e.g., acetonitrile).
-
Prepare a solution of 4-NITC in the same solvent at a concentration providing a significant molar excess (e.g., 10-50 fold) compared to the analyte.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or vial, mix a precise volume of the analyte solution with the 4-NITC solution.
-
Add a small amount of a non-nucleophilic base, such as triethylamine (TEA), to catalyze the reaction.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 50-60 °C) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.
-
-
Sample Preparation for Injection:
-
After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase to be used for the HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject a specific volume (e.g., 20 µL) of the filtered solution into the HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the absorbance maximum of the nitrophenylthiourea derivative.
-
Caption: Workflow for pre-column derivatization using 4-NITC for HPLC analysis.
Biological Activity and Signaling
While specific studies on 4-NITC are limited, the broader class of isothiocyanates (ITCs) is known to exert significant biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[14] These effects are often mediated through the modulation of key cellular signaling pathways.
-
Apoptosis Induction: ITCs can induce apoptosis (programmed cell death) in cancer cells by covalently binding to critical proteins, such as tubulin, disrupting cellular processes.[15]
-
Anti-inflammatory Effects: Many ITCs, such as sulforaphane, suppress inflammation by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and various interleukins.[16][17]
-
Oxidative Stress Response: ITCs are potent activators of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[17] Activation of this pathway leads to the upregulation of a suite of antioxidant and detoxification enzymes.
It is plausible that 4-NITC, through the reactivity of its isothiocyanate group, could engage similar pathways, making it a compound of interest for further investigation in drug development.
Safety and Handling
4-Nitrophenyl isothiocyanate is a hazardous chemical that must be handled with appropriate precautions.[18]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[19][20] It causes skin and serious eye irritation and may cause an allergic skin reaction or respiratory irritation.[4][18]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid generating dust.[19] Wash hands thoroughly after handling.[19]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][19] It is moisture-sensitive and should be protected from water and humid air.[1][7] Store away from incompatible substances like oxidizing agents.[7][8]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[18][20]
References
- 1. 4-NITROPHENYL ISOTHIOCYANATE CAS#: 2131-61-5 [chemicalbook.com]
- 2. 4-硝基苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2131-61-5 CAS MSDS (4-NITROPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Nitrophenyl isothiocyanate 98 2131-61-5 [sigmaaldrich.com]
- 5. 4-Nitrophenyl isothiocyanate 98 2131-61-5 [sigmaaldrich.com]
- 6. 4-NITROPHENYL ISOTHIOCYANATE | 2131-61-5 [chemicalbook.com]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. 4-Nitrophenyl isothiocyanate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 4-Nitrophenyl isothiocyanate | 2131-61-5 | Benchchem [benchchem.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Isothiocyanate synthesis [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. fishersci.com [fishersci.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. WERCS Studio - Application Error [assets.thermofisher.com]
